molecular formula C15H14N2O3S B2869749 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 314032-09-2

2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B2869749
CAS RN: 314032-09-2
M. Wt: 302.35
InChI Key: WHEMZBRXXLGJRX-UHFFFAOYSA-N
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Description

The compound “2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amide group (a carbonyl group adjacent to a nitrogen atom), and a benzothiophene group (a fused ring system consisting of a benzene ring and a thiophene ring). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzothiophene and pyridine rings are aromatic, implying they have a stable, cyclic, planar configuration of p-orbitals. The amide group can participate in resonance with the pyridine ring, potentially impacting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of acids, such as esterification or amide formation. The amide group could be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Compounds related to 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been synthesized and demonstrated variable antimicrobial activity against strains of bacteria and fungi (Patel et al., 2011).

Chemical Synthesis and Properties

  • Synthesis of Derivatives : Research has explored the synthesis of related compounds, such as benzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione derivatives (Nilov & Granik, 2003).
  • Chemoselective Synthesis : The chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been reported, highlighting the compound's characterization (Jayaraman, Sridharan & Nagappan, 2010).

Biological Activities

  • Anticonflict Activity and Memory Impairment : Certain bioisosteres of 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines, structurally similar to this compound, have been found to possess significant anticonflict activity and potential in lessening memory impairment (Kawakubo et al., 1990).

Synthesis Methods

  • Synthesis of Amides and Amidines : Research has been conducted on the reaction between amines and carboxylic acids to synthesize amides and amidines, which are relevant to the structure of this compound (Ogata et al., 1986).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, it might undergo further testing to evaluate its efficacy, safety, and pharmacokinetics .

properties

IUPAC Name

2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-13(9-4-3-7-16-8-9)17-14-12(15(19)20)10-5-1-2-6-11(10)21-14/h3-4,7-8H,1-2,5-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEMZBRXXLGJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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